![molecular formula C21H24N4 B5638262 1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-3,3-diphenylpiperidine](/img/structure/B5638262.png)
1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-3,3-diphenylpiperidine
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Description
1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-3,3-diphenylpiperidine is a compound synthesized for applications in combinatorial chemistry and pharmacology. It exhibits unique chemical and physical properties due to its distinct molecular structure.
Synthesis Analysis
- The synthesis of triazolyl-substituted 3-aminopiperidines, which are related to the compound , involves a sequence of nucleophilic aziridine ring opening with NaN3 and subsequent copper-catalyzed Huisgen 1,3-dipolar cycloaddition (Schramm et al., 2010).
Molecular Structure Analysis
- The molecular structure of related triazolyl compounds has been confirmed using single-crystal X-ray structure analysis and density functional theory (DFT) calculations (Wu et al., 2022).
- These compounds exhibit a complex geometry, including molecular electrostatic potential and frontier molecular orbital analysis.
Chemical Reactions and Properties
- 1,2,4-Triazoles are known for their reactivity in various chemical reactions, including cyclizations and condensations, contributing to the formation of diverse heterocyclic structures (Lange & Tondys, 1975).
Physical Properties Analysis
- Compounds similar to 1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-3,3-diphenylpiperidine, such as CMDP, exhibit distinctive physical properties like a distorted chair conformation and specific puckering parameters as identified through spectroscopy and DFT calculations (Arulraj et al., 2020).
Chemical Properties Analysis
- The chemical properties of related compounds, such as their vibrational spectra, molecular docking potential, and inhibitory activities, have been explored using various spectroscopic methods and molecular docking studies (Wu et al., 2022).
Future Directions
properties
IUPAC Name |
1-[(4-methyl-1,2,4-triazol-3-yl)methyl]-3,3-diphenylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4/c1-24-17-22-23-20(24)15-25-14-8-13-21(16-25,18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-7,9-12,17H,8,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMKULRIZBETBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1CN2CCCC(C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-3,3-diphenylpiperidine |
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